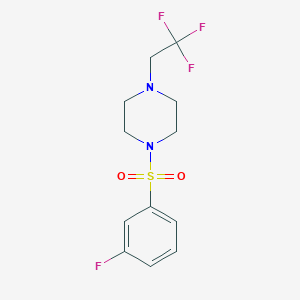

1-((3-Fluorophenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-((3-Fluorophenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine is a chemical compound that features a piperazine ring substituted with a 3-fluorophenylsulfonyl group and a 2,2,2-trifluoroethyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Fluorophenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine typically involves the reaction of 3-fluorobenzenesulfonyl chloride with 4-(2,2,2-trifluoroethyl)piperazine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

1-((3-Fluorophenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Applications De Recherche Scientifique

1-((3-Fluorophenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

Material Science: Its unique structural properties make it a candidate for the development of advanced materials with specific electronic or optical characteristics.

Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

Industrial Applications: It may be utilized in the synthesis of other complex molecules or as an intermediate in various chemical processes.

Mécanisme D'action

The mechanism of action of 1-((3-Fluorophenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and trifluoroethyl groups can enhance its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-((3-Chlorophenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine

- 1-((3-Bromophenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine

- 1-((3-Methylphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine

Uniqueness

1-((3-Fluorophenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The trifluoroethyl group also imparts distinct electronic properties, making this compound particularly interesting for various applications.

Activité Biologique

1-((3-Fluorophenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine, often referred to as Vby-825, is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Vby-825 is C23H29F4N3O5S. Its structure includes a piperazine ring substituted with a trifluoroethyl group and a sulfonyl group linked to a fluorophenyl moiety. This configuration contributes to its pharmacological properties.

Vby-825 has been studied for its potential as a selective phosphodiesterase-4 (PDE4) inhibitor. PDE4 is involved in the metabolism of cyclic adenosine monophosphate (cAMP), which plays a crucial role in inflammatory responses. Inhibition of PDE4 can lead to increased levels of cAMP, thereby modulating inflammatory cell activation.

In Vitro Studies

Research has demonstrated that Vby-825 exhibits significant inhibitory activity against PDE4. In enzyme assays, it showed an IC50 value indicative of potent inhibition, leading to reduced activation of inflammatory pathways in various cell types. For instance, studies on eosinophils revealed that Vby-825 effectively decreased their activation and migration in response to inflammatory stimuli.

In Vivo Studies

In animal models, Vby-825 has been shown to reduce symptoms associated with asthma and chronic obstructive pulmonary disease (COPD). For example, administration in ovalbumin-induced asthmatic mice resulted in decreased airway hyperreactivity and improved lung histology. The effective dose (ED50) was determined to be approximately 18.3 mg/kg.

Case Studies

- Asthma Model : A study involving asthmatic mice treated with Vby-825 demonstrated significant reductions in eosinophil peroxidase activity and overall inflammation in lung tissues compared to control groups.

- COPD Model : In models simulating COPD, Vby-825 administration led to improvements in lung function metrics and reduced inflammatory cell infiltration in the airways.

Comparative Analysis

The following table summarizes key findings from various studies on Vby-825 compared to other PDE4 inhibitors:

| Compound | IC50 (nM) | ED50 (mg/kg) | Effect on Eosinophils | Lung Function Improvement |

|---|---|---|---|---|

| Vby-825 | 140 | 18.3 | Significant Reduction | Yes |

| Rolipram | 200 | 25 | Moderate Reduction | Yes |

| PDE-423 | 550 | 20 | Significant Reduction | Moderate |

Propriétés

IUPAC Name |

1-(3-fluorophenyl)sulfonyl-4-(2,2,2-trifluoroethyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F4N2O2S/c13-10-2-1-3-11(8-10)21(19,20)18-6-4-17(5-7-18)9-12(14,15)16/h1-3,8H,4-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDDAWJPODQWYCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(F)(F)F)S(=O)(=O)C2=CC=CC(=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F4N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.